molecular formula C13H14N2O3 B14698624 Quinoline, 6-tert-butyl-4-nitro-, 1-oxide CAS No. 23484-01-7

Quinoline, 6-tert-butyl-4-nitro-, 1-oxide

Cat. No.: B14698624
CAS No.: 23484-01-7
M. Wt: 246.26 g/mol
InChI Key: QUOJAXJCOKSDHL-UHFFFAOYSA-N
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Description

Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The addition of tert-butyl and nitro groups, along with the 1-oxide functionality, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-tert-butyl-4-nitro-, 1-oxide, often involves multi-step processes. One common method is the condensation of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. This reaction proceeds through a series of steps, including ring expansion and contraction, to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for quinoline derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may utilize catalysts, such as cobalt oxide, to facilitate the dehydrogenation of tetrahydroquinolines to quinolines . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-tert-butyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone and 1,7-di(tert-butyl)-3-(quinoline-2-yl)-2-azabicyclo[3.3.0]octa-2,7-diene-4,6-dione-N-oxide .

Scientific Research Applications

Quinoline, 6-tert-butyl-4-nitro-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 6-tert-butyl-4-nitro-, 1-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring expansion and contraction reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline, 4-nitro-, 1-oxide: Similar in structure but lacks the tert-butyl group.

    Quinoline, 6-tert-butyl-, 1-oxide: Similar but lacks the nitro group.

Uniqueness

Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is unique due to the presence of both tert-butyl and nitro groups, along with the 1-oxide functionality. This combination of substituents imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

23484-01-7

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

6-tert-butyl-4-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)9-4-5-11-10(8-9)12(15(17)18)6-7-14(11)16/h4-8H,1-3H3

InChI Key

QUOJAXJCOKSDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

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